molecular formula C11H8F3N5O2 B2977280 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE CAS No. 450345-13-8

5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE

Cat. No.: B2977280
CAS No.: 450345-13-8
M. Wt: 299.213
InChI Key: BKUGHBARHCXUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-N4-[3-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine ( 351858-26-9) is a pyrimidine-based research compound with a molecular formula of C11H8F3N5O2 and a molecular weight of 299.21 g/mol . This chemical features a diamino-substituted pyrimidine core, a nitro electron-withdrawing group, and a 3-(trifluoromethyl)phenyl substituent, a structural motif known to influence electronic properties and biological activity. Pyrimidine derivatives are recognized as a privileged scaffold in medicinal chemistry, particularly in the development of epidermal growth factor receptor (EGFR) inhibitors for anticancer research . The 4,6-diaminopyrimidine core is a key pharmacophore, with N4,N6 -disubstituted pyrimidine-4,6-diamine derivatives being actively investigated as potent EGFR inhibitors for non-small cell lung cancer (NSCLC) . These compounds can be designed via scaffold-hopping strategies from quinazoline-based EGFR inhibitors to retain potency and improve properties . The trifluoromethyl group on the phenyl ring is a common feature in agrochemicals and pharmaceuticals that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This compound is intended for use in exploratory biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies in early-stage drug discovery research. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-nitro-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5O2/c12-11(13,14)6-2-1-3-7(4-6)18-10-8(19(20)21)9(15)16-5-17-10/h1-5H,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUGHBARHCXUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE typically involves the reaction of 3-(trifluoromethyl)aniline with 5-nitropyrimidine-4,6-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents such as potassium permanganate may be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Electronic Effects

  • This may enhance interactions with biological targets requiring electron-deficient aromatic systems.
  • The nitro group (common to all compounds) further withdraws electrons, stabilizing negative charge and influencing redox properties.

Lipophilicity and Solubility

  • The trifluoromethyl group increases LogP (~3.5 vs. 2.888 in ), suggesting improved membrane permeability but reduced aqueous solubility.
  • The diphenyl analog () lacks fluorination, likely resulting in lower metabolic stability compared to the trifluoromethyl derivative .

Pharmacological Potential

  • The nitro group in all compounds may act as a pharmacophore, enabling interactions with enzymes or receptors via hydrogen bonding or charge transfer.
  • The trifluoromethyl group’s metabolic resistance could prolong half-life in vivo, a known advantage in drug design .

Biological Activity

5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C11H8F3N5O2C_{11}H_{8}F_{3}N_{5}O_{2}

It features a nitro group and a trifluoromethyl group, which are known to enhance the metabolic stability and bioavailability of compounds. The presence of these functional groups influences its chemical reactivity and biological interactions.

Anticancer Potential

Research indicates that 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, it has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which is often targeted in cancer therapy .

The compound's mechanism involves the inhibition of key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation. Additionally, it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of the AKT/mTOR pathway .

Case Studies and Research Findings

  • Inhibition of DHFR : A study demonstrated that derivatives similar to 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE showed high affinity for DHFR, indicating a potential for developing new anticancer agents targeting this enzyme .
  • Cytotoxicity Assessments : In cytotoxicity assays against glioma cells, the compound exhibited low cytotoxicity towards normal astrocytes while effectively reducing glioma cell viability . This selectivity suggests its potential as a safer therapeutic option.
  • Synthesis and Derivatives : The compound can be synthesized from 4-(trifluoromethyl)aniline and 2,4-dichloropyrimidine via nitration. Variants of this compound have been synthesized to explore structure-activity relationships (SAR) that enhance its biological efficacy.

Comparative Analysis

The following table summarizes some key properties and activities of 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE compared to other pyrimidine derivatives:

Compound NameMolecular FormulaActivityTarget Enzyme
5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINEC11H8F3N5O2AnticancerDHFR
Pyrido[2,3-d]pyrimidineC10H9N5OAnticancerDHFR
6-(2,4-difluorophenoxy)-5-methylsulfonylamino-1-indanoneC12H10F2N2O3SAnti-inflammatoryCOX

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